5-Fluoro-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde
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Overview
Description
5-Fluoro-3,4-dihydro-2-methyl-3-oxo-6-quinoxalinecarboxaldehyde is a fluorinated quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of fluorine in the structure often imparts unique chemical and biological properties, making such compounds of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3,4-dihydro-2-methyl-3-oxo-6-quinoxalinecarboxaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated benzene derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3,4-dihydro-2-methyl-3-oxo-6-quinoxalinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline diones, while reduction can produce hydroxyquinoxalines .
Scientific Research Applications
5-Fluoro-3,4-dihydro-2-methyl-3-oxo-6-quinoxalinecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 5-Fluoro-3,4-dihydro-2-methyl-3-oxo-6-quinoxalinecarboxaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3,4-dihydro-2-methyl-3-oxoquinoxaline: Similar structure but lacks the carboxaldehyde group.
5-Fluoro-2-methyl-3-oxoquinoxaline: Similar but without the dihydro group.
3,4-Dihydro-2-methyl-3-oxoquinoxaline: Lacks the fluorine atom.
Uniqueness
5-Fluoro-3,4-dihydro-2-methyl-3-oxo-6-quinoxalinecarboxaldehyde is unique due to the presence of both the fluorine atom and the carboxaldehyde group.
Properties
Molecular Formula |
C10H7FN2O2 |
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Molecular Weight |
206.17 g/mol |
IUPAC Name |
5-fluoro-2-methyl-3-oxo-4H-quinoxaline-6-carbaldehyde |
InChI |
InChI=1S/C10H7FN2O2/c1-5-10(15)13-9-7(12-5)3-2-6(4-14)8(9)11/h2-4H,1H3,(H,13,15) |
InChI Key |
NGMQKCCUZZJLGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=C(C=C2)C=O)F)NC1=O |
Origin of Product |
United States |
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